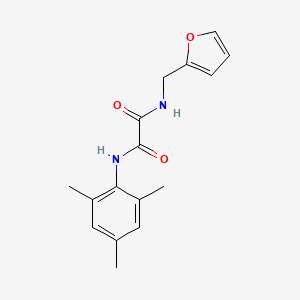

N1-(furan-2-ylmethyl)-N2-mesityloxalamide

Description

N1-(furan-2-ylmethyl)-N2-mesityloxalamide is an organic compound that features a furan ring and a mesityl group attached to an oxalamide backbone

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-7-11(2)14(12(3)8-10)18-16(20)15(19)17-9-13-5-4-6-21-13/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTXDGAJAHDGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330717 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333340-85-5 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-mesityloxalamide typically involves the reaction of furan-2-ylmethylamine with mesityloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-mesityloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-mesityloxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring may facilitate binding to these targets, while the mesityl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Known for its antimicrobial properties.

Furan-2-ylmethyl furan-2-carboxylate: Used in the synthesis of bio-based materials.

2,5-furandicarboxylic acid: A key intermediate in the production of renewable polymers.

Uniqueness

N1-(furan-2-ylmethyl)-N2-mesityloxalamide stands out due to the presence of both a furan ring and a mesityl group, which confer unique chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

N1-(furan-2-ylmethyl)-N2-mesityloxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with mesityloxalyl chloride. The reaction is conducted under controlled conditions in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize hydrochloric acid byproducts.

Chemical Reactions:

- Oxidation: The furan ring can be oxidized to produce furan-2-carboxylic acid derivatives.

- Reduction: The oxalamide moiety can be reduced to yield corresponding amines.

- Substitution: The furan ring can engage in electrophilic aromatic substitution reactions.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Its structural components, particularly the furan ring, are believed to contribute to its activity against various pathogens. For instance, related compounds have demonstrated effectiveness against bacteria such as Escherichia coli and Salmonella typhi, indicating a broad spectrum of antimicrobial action .

Anticancer Activity

Research indicates that compounds containing furan moieties may exhibit anticancer properties. The mechanism is hypothesized to involve interactions with specific molecular targets, including enzymes or receptors involved in cancer progression. Studies have suggested that the presence of the mesityl group enhances stability and bioavailability, potentially increasing therapeutic efficacy.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets due to the favorable binding properties conferred by the furan ring and the mesityl group. These interactions may inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Structure-Activity Relationship (SAR)

A study exploring derivatives of related compounds revealed that modifications in structure significantly influence biological activity. For example, certain substitutions on the furan ring enhanced inhibitory potency against specific targets, suggesting that careful design of derivatives could lead to more effective therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low cytotoxicity while maintaining significant antimicrobial activity. This balance is critical for developing safe therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Antimicrobial | Known for significant antibacterial properties |

| Furan-2-ylmethyl furan-2-carboxylate | Material Science | Used in bio-based material synthesis |

| 2,5-furandicarboxylic acid | Polymer Production | Key intermediate for renewable polymers |

This compound stands out due to its unique combination of a furan ring and a mesityl group, which may enhance its chemical reactivity and biological activity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.